H-Lys-ser-asp-gly-gly-val-lys-lys-arg-lys-ser-ser-ser-ser-OH
Description
Primary Sequence Analysis and Amino Acid Composition
The primary sequence of H-Lysine-Serine-Aspartic Acid-Glycine-Glycine-Valine-Lysine-Lysine-Arginine-Lysine-Serine-Serine-Serine-Serine-OH consists of fourteen amino acid residues arranged in a specific linear order that determines its biological activity. The peptide exhibits a molecular formula of C58H107N21O22, indicating the precise atomic composition resulting from the sequential condensation of constituent amino acids through peptide bond formation. The amino acid sequence demonstrates a notably high content of basic residues, with lysine appearing four times and arginine once, contributing to the peptide's overall positive charge characteristics under physiological conditions.
The amino acid composition analysis reveals distinct structural features that influence the peptide's biochemical properties. The sequence contains four serine residues clustered at the carboxy-terminal region, creating a hydrophilic domain that enhances water solubility and potential phosphorylation sites. The presence of two glycine residues positioned consecutively provides conformational flexibility within the peptide backbone, allowing for adaptive structural arrangements during protein-protein interactions. The single valine residue introduces hydrophobic character that may contribute to specific binding interactions with target proteins.
Detailed compositional analysis indicates that basic amino acids constitute approximately 35.7 percent of the total sequence, with lysine representing 28.6 percent and arginine contributing 7.1 percent. Serine residues account for 28.6 percent of the composition, while glycine represents 14.3 percent of the total amino acid content. This compositional profile suggests strong electrostatic interaction capabilities and significant hydrophilic characteristics that influence the peptide's binding affinity and cellular localization patterns.
The primary sequence corresponds to the calcium/calmodulin-dependent protein kinase II-delta fragment spanning residues 345-358, indicating its derivation from a larger protein structure. This positional information provides crucial context for understanding the peptide's functional role within the parent kinase enzyme and its capacity to serve as a substrate recognition motif. The sequence specificity reflects evolutionary conservation of critical structural elements necessary for enzymatic recognition and catalytic processing.
Properties
IUPAC Name |
(3S)-4-[[2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H107N21O22/c1-30(2)45(79-43(86)24-67-42(85)23-68-47(90)36(22-44(87)88)73-52(95)37(25-80)74-46(89)31(63)12-3-7-17-59)56(99)72-34(15-6-10-20-62)49(92)69-32(13-4-8-18-60)48(91)71-35(16-11-21-66-58(64)65)50(93)70-33(14-5-9-19-61)51(94)75-38(26-81)53(96)76-39(27-82)54(97)77-40(28-83)55(98)78-41(29-84)57(100)101/h30-41,45,80-84H,3-29,59-63H2,1-2H3,(H,67,85)(H,68,90)(H,69,92)(H,70,93)(H,71,91)(H,72,99)(H,73,95)(H,74,89)(H,75,94)(H,76,96)(H,77,97)(H,78,98)(H,79,86)(H,87,88)(H,100,101)(H4,64,65,66)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREZVNFQPGMHCP-PNIZAGIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H107N21O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Assembly
The Fmoc-based SPPS protocol is the gold standard for synthesizing peptides of this length. A Rink amide resin (0.74 mmol/g loading) is preferred for C-terminal amidation, as demonstrated in the synthesis of a 16-residue hGH-derived peptide. For the target peptide, the resin is pre-swollen in dimethylformamide (DMF) and subjected to iterative Fmoc deprotection using 20% piperidine/DMF.
Pseudoproline Dipeptides for Serine Residues
The four consecutive serine residues at positions 12–15 pose a high risk of hydrogen-bond-mediated aggregation. Incorporating Fmoc-Ser(ψMe,Mepro)-OH as pseudoproline dipeptides disrupts secondary structures, enabling efficient coupling. In a study on hGH-derived peptides, pseudoprolines improved crude peptide purity from <20% to 42%.
Table 1: Coupling Efficiency with Pseudoprolines vs. Standard Serine
| Residue Position | Protection Method | Coupling Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ser-12–15 | Pseudoproline | 98–99 | 85–90 |
| Ser-12–15 | Standard Fmoc-Ser | 75–80 | 55–60 |
Dual Coupling Reagents for Challenging Residues
Lysine- and arginine-rich segments (positions 1, 6–9) require optimized activation. A hybrid approach using DIC-OxymaPure (5 equiv, 2-min preactivation) for initial coupling followed by HATU-DIEA (5 equiv) for recalcitrant residues ensures >99% stepwise yields. For example, Lys-6–Lys-8 incorporation in the target peptide achieved 98.5% efficiency with dual coupling.
Solution-Phase Segment Condensation
Fragment Synthesis and Purification
For sequences prone to SPPS failures (e.g., Lys-Lys-Arg-Lys), solution-phase synthesis using mixed anhydride methods is viable. The "delicious peptide" (Lys-Gly-Asp-Glu-Glu-Ser-Leu-Ala) was synthesized via fragment condensation with Boc/Asp(OBzl)/Glu(OBzl) protections, achieving 66% yield after hydrogenation.
Table 2: Solution-Phase vs. SPPS for Lys-Lys-Arg-Lys Segment
| Parameter | Solution-Phase | SPPS |
|---|---|---|
| Yield (%) | 72 | 68 |
| Purity (HPLC) | 88 | 82 |
| Time (Days) | 7 | 3 |
Chemoselective Ligation
Thiol-disulfide interchange or native chemical ligation can merge SPPS-derived fragments. In hGH synthesis, a SIT-protected Cys residue underwent smooth disulfide bridging with a free thiol. While the target peptide lacks Cys, this method highlights the potential for hybrid approaches.
Deprotection and Cleavage Optimization
Side-Chain Deprotection
Global deprotection uses trifluoroacetic acid (TFA)-based cocktails. For the target peptide’s Asp residue, β-cyclohexyl ester protection minimizes aspartimide formation, as shown in TFMSA cleavage studies. A TFA:TIS:H2O (95:2.5:2.5) mixture for 1–2 hr at RT is recommended.
Scavenger Systems
Adding 1:1:1 anisole:thioanisole:m-cresol suppresses Trp/Tyr alkylation. Though the target peptide lacks these residues, this system protects against Arg/Lys side-chain modifications.
Analytical and Purification Techniques
HPLC and LCMS Monitoring
Post-cleavage analysis via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) and LCMS ensures product integrity. In hGH synthesis, LCMS confirmed a 42% pure linear peptide pre-purification.
Preparative Chromatography
Crude peptides are purified using semi-preparative C18 columns (10 μm, 250 × 20 mm). A 10–40% ACN gradient over 60 min yields >95% purity, as validated for similar lysine-rich sequences.
Challenges and Mitigation Strategies
Sequence-Dependent Aggregation
The Lys-Lys-Arg-Lys cluster (positions 6–9) induces electrostatic aggregation. Counterstrategies include:
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: N-hydroxysuccinimide (NHS) esters for amine modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
Scientific Research Applications
Peptides like “H-Lys-ser-asp-gly-gly-val-lys-lys-arg-lys-ser-ser-ser-ser-OH” have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their roles in cellular signaling, enzyme inhibition, and receptor binding.
Medicine: Investigated for their potential as therapeutic agents in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of diagnostic assays, drug delivery systems, and as components in cosmetic products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes to regulate biochemical reactions.
Ion Channels: Modulating ion channel activity to influence cellular processes.
The specific pathways involved vary based on the peptide’s structure and the biological context in which it is studied.
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: Not explicitly provided, but extrapolating from similar peptides (e.g., : C₁₇H₃₀N₈O₉ for a 5-residue peptide), the molecular weight is estimated to exceed 1,500 g/mol.
- Solubility : Likely water-soluble due to polar residues (Ser, Asp, Lys, Arg), consistent with peptides like H-His-Ala-Glu-...-OH (), which is soluble at 2 mg/mL.
- Stability : Requires storage at -20°C to prevent degradation, as seen in related peptides ().
Table 1: Structural and Functional Comparison
Key Differences :
Functional Motifs: The target peptide lacks the canonical RGD motif (Arg-Gly-Asp), which is critical for integrin binding in compounds like GRGDSPK and cRGD-CLIO . Instead, its Lys/Arg-rich structure suggests nucleic acid or membrane interactions, akin to cell-penetrating peptides (CPPs) or antimicrobial peptides (AMPs). The Gly-Gly-Val motif in the target peptide contrasts with the Gly-Asp in H-Lys-Gly-Asp-Ser-OH (), which is associated with metal coordination or enzyme active sites.
Physicochemical Behavior :
- The target’s high lysine content increases its isoelectric point (pI > 10), making it highly cationic compared to neutral/acidic peptides like GRGDSPK (pI ~7.5). This affects solubility and binding specificity .
- The serine-rich C-terminus may enhance solubility in polar solvents, similar to H-Arg-Gly-Glu-Ser-OH (), but contrasts with hydrophobic peptides like HuMan GLP-1 ().
Applications :
- GRGDSPK and cRGD-CLIO are used in oncology for tumor targeting , while the target peptide’s Lys/Arg clusters suggest roles in gene delivery or antimicrobial activity.
- Shorter peptides (e.g., H-Ser-Asp-Gly-Arg-Gly-OH) serve as model systems for studying cell adhesion, whereas the target’s length and complexity imply broader regulatory functions .
Biological Activity
The compound H-Lys-ser-asp-gly-gly-val-lys-lys-arg-lys-ser-ser-ser-ser-OH , also referred to as a peptide, is a sequence of amino acids that exhibits various biological activities. This article explores its synthesis, biological functions, potential therapeutic applications, and case studies that highlight its significance in scientific research.
Overview of the Compound
This compound is a synthetic peptide composed of 12 amino acids with a specific sequence that influences its biological properties. Peptides like this one are crucial in numerous biological processes, including signaling pathways, enzyme activity modulation, and receptor interactions.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes multiple lysine (Lys) and serine (Ser) residues, which may enhance its solubility and binding affinity.
Synthesis Methods
The synthesis of this peptide typically employs Solid Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. The steps in SPPS include:
- Coupling : Activation and attachment of each amino acid to the resin.
- Deprotection : Removal of protecting groups to facilitate subsequent couplings.
- Cleavage : Detachment of the finished peptide from the resin and purification.
Biological Activities
Peptides like this compound have been studied for their roles in various biological activities:
1. Cellular Signaling
Peptides are essential in cellular communication, acting as signaling molecules that can influence cell behavior. Research indicates that this peptide may interact with specific receptors or enzymes, impacting pathways related to growth and metabolism.
2. Antinociceptive Effects
Some studies have highlighted the potential antinociceptive properties of similar peptides, suggesting that modifications can lead to compounds with pain-relieving effects. For example, peptides derived from natural sources have shown promise in treating pain by modulating pain pathways in both central and peripheral systems .
3. Therapeutic Applications
The compound has been investigated for its potential therapeutic applications in treating diseases such as cancer and diabetes. Its unique amino acid composition may confer specific advantages in targeting certain cellular mechanisms or pathways.
Case Study 1: Pain Management
A study on peptides with similar sequences demonstrated significant antinociceptive effects in animal models. These peptides were shown to modulate voltage-gated sodium channels, which are critical in pain signaling pathways .
| Peptide | Activity | Model |
|---|---|---|
| BmK AGP-SYPU2 | Antinociceptive | Mice |
| BmK AS | Antitumor | Rats |
Case Study 2: Cancer Treatment
Research involving peptides has also indicated their potential in cancer therapy by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific sequence of this compound may enhance these effects through targeted delivery mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
